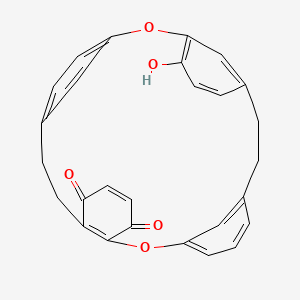
Lithium-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium-7 is a stable isotope of the chemical element lithium. It has three protons and four neutrons in its atomic nucleus, resulting in a mass number of seven . This compound is the most abundant isotope of lithium, constituting approximately 92.5% of all lithium found on Earth . It is known for its lightweight and low-density properties, making it essential in various applications, including nuclear research, battery technology, metal alloys, and medical treatments .
Applications De Recherche Scientifique
Lithium-7 has numerous scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy due to its favorable nuclear properties. It is also used in the study of reaction mechanisms and kinetics .
Biology and Medicine: In biology and medicine, this compound is used in the treatment of bipolar disorder and other psychiatric conditions. Lithium salts, such as lithium carbonate, are mood stabilizers that help manage symptoms of mania and depression .
Industry: In industry, this compound is a critical component in the production of lithium-ion batteries, which are widely used in portable electronic devices and electric vehicles. It is also used in the manufacture of metal alloys and ceramics .
Nuclear Research: this compound plays a vital role in nuclear research, particularly in nuclear fusion reactions. It is used as a coolant in nuclear reactors and as a target material in fusion experiments .
Mécanisme D'action
Safety and Hazards
Lithium-ion batteries are the most widespread portable energy storage solution, but there are growing concerns regarding their safety . It is recommended to remove lithium-powered devices and batteries from chargers when they are fully charged, store devices and batteries in fire-resistant containers and in cool, dry locations .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium-7 can be isolated from natural lithium sources through various methods. One common method involves the electrolysis of lithium chloride. In this process, lithium chloride is dissolved in a mixture of potassium chloride and heated to a temperature of 400–420°C. Electrolysis is then performed using graphite anodes and steel cathodes, resulting in the deposition of lithium metal .
Industrial Production Methods: Industrial production of this compound often involves the extraction of lithium from brine deposits. The brine is first concentrated through evaporation, and lithium is then precipitated as lithium carbonate. This lithium carbonate is further processed to produce lithium hydroxide, which can be converted to lithium chloride for electrolysis .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, lithium reacts with oxygen to form lithium oxide (Li2O), a process that involves the oxidation of lithium. In reduction reactions, lithium can reduce other compounds, such as the reduction of copper(II) oxide to copper metal .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxygen, water, and halogens. For instance, lithium reacts vigorously with water to form lithium hydroxide and hydrogen gas. In reactions with halogens, lithium forms lithium halides, such as lithium chloride (LiCl) and lithium bromide (LiBr) .
Major Products Formed: The major products formed from reactions involving this compound include lithium oxide, lithium hydroxide, and lithium halides. These compounds have various industrial and scientific applications, such as in the production of ceramics, glass, and batteries .
Comparaison Avec Des Composés Similaires
Propriétés
IUPAC Name |
lithium-7 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li/i1+0 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXSMMKQMYFTQS-IGMARMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[7Li] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7.01600343 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13982-05-3 |
Source


|
| Record name | 13982-05-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B1249462.png)

![methyl (2S)-2-[[(2S,3Z,5S,6E,8R)-8-amino-2-benzyl-5-propan-2-yl-9-sulfanylnona-3,6-dienoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1249466.png)









![(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B1249483.png)
